Ethanol, 2-(4-quinolinyloxy)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

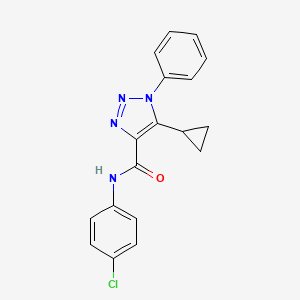

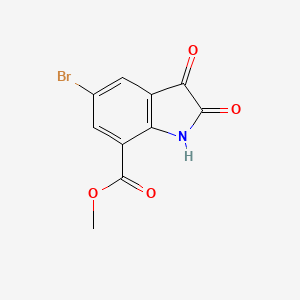

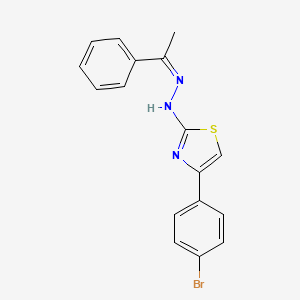

Ethanol, 2-(4-quinolinyloxy)- is a chemical compound with the CAS number 24220-96-0. It’s a specific type of ethanol that has a quinoline group attached to it .

Synthesis Analysis

The synthesis of Ethanol, 2-(4-quinolinyloxy)- can be achieved from Ethylene glycol and 4-Bromoquinoline . The reaction conditions involve the use of potassium carbonate and copper dichloride at temperatures ranging from 20 to 130 degrees Celsius for 16 hours .Molecular Structure Analysis

The molecular structure of Ethanol, 2-(4-quinolinyloxy)- consists of a quinoline group attached to an ethanol molecule . The molecular weight of this compound is 189.21 .Physical And Chemical Properties Analysis

Ethanol, 2-(4-quinolinyloxy)- has a molecular weight of 189.21 . It is a powder at room temperature with a melting point of 132-133 degrees Celsius .Safety and Hazards

The safety data sheet for Ethanol, 2-(4-quinolinyloxy)- indicates that it is classified under GHS07 for safety . It carries hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mecanismo De Acción

Target of Action

The primary target of 2-(quinolin-4-yloxy)ethan-1-ol is the NorA efflux pump in Staphylococcus aureus . This pump is responsible for extruding a variety of structurally diverse compounds, including certain antibiotics, out of the bacterial cell, contributing to multidrug resistance .

Mode of Action

2-(quinolin-4-yloxy)ethan-1-ol acts as an efflux pump inhibitor (EPI) . By inhibiting this pump, the compound increases the intracellular concentration of these antibiotics, thereby enhancing their efficacy .

Biochemical Pathways

The compound affects the drug efflux pathway in Staphylococcus aureus . By inhibiting the NorA efflux pump, it prevents the extrusion of certain antibiotics from the bacterial cell . This leads to an increase in the intracellular concentration of these antibiotics, enhancing their ability to inhibit bacterial growth .

Pharmacokinetics

Its molecular weight of 18921 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The inhibition of the NorA efflux pump by 2-(quinolin-4-yloxy)ethan-1-ol results in an increased intracellular concentration of certain antibiotics . This enhances the efficacy of these antibiotics, leading to more effective inhibition of bacterial growth .

Action Environment

The action of 2-(quinolin-4-yloxy)ethan-1-ol can be influenced by various environmental factors. For instance, the presence of other drugs that are substrates of the NorA efflux pump could potentially affect the efficacy of this compound . Additionally, the compound’s stability and efficacy could be affected by factors such as pH and temperature .

Propiedades

IUPAC Name |

2-quinolin-4-yloxyethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-7-8-14-11-5-6-12-10-4-2-1-3-9(10)11/h1-6,13H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLWMAAGRSJGCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)OCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanol, 2-(4-quinolinyloxy)- | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-benzhydrylpiperazin-1-yl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)ethanone](/img/structure/B2997598.png)

![2-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]propanamide](/img/structure/B2997605.png)

![ethyl 2-(bromomethyl)-5-{[(4-methylphenyl)sulfonyl]oxy}-1-phenyl-1H-indole-3-carboxylate](/img/structure/B2997608.png)

![N-[1-(6-methylpyrimidin-4-ylthio)-2-oxo-2-phenylethyl]benzamide](/img/structure/B2997610.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2997611.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2997616.png)